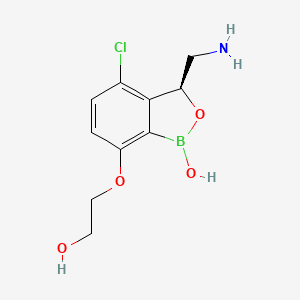

Ganfeborole

Description

Structure

2D Structure

Properties

CAS No. |

2131798-12-2 |

|---|---|

Molecular Formula |

C10H13BClNO4 |

Molecular Weight |

257.48 g/mol |

IUPAC Name |

2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol |

InChI |

InChI=1S/C10H13BClNO4/c12-6-1-2-7(16-4-3-14)10-9(6)8(5-13)17-11(10)15/h1-2,8,14-15H,3-5,13H2/t8-/m1/s1 |

InChI Key |

DJUOWOXTPXUHDQ-MRVPVSSYSA-N |

Isomeric SMILES |

B1(C2=C(C=CC(=C2[C@H](O1)CN)Cl)OCCO)O |

Canonical SMILES |

B1(C2=C(C=CC(=C2C(O1)CN)Cl)OCCO)O |

Synonyms |

3-(aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo(c)(1,2)oxaborol-1(3H)-ol GSK3036656 GSK656 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Ganfeborole in Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the development of novel therapeutics with unexploited mechanisms of action.[1][2][3] Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole compound under clinical investigation for the treatment of pulmonary tuberculosis.[4][5][6] This document provides a detailed technical overview of its mechanism of action, supported by quantitative data, experimental methodologies, and visual pathway diagrams.

Molecular Target: Leucyl-tRNA Synthetase (LeuRS)

The primary molecular target of this compound in M. tuberculosis is Leucyl-tRNA synthetase (Mtb-LeuRS), an essential enzyme for bacterial protein synthesis.[2][4][6] LeuRS belongs to the aminoacyl-tRNA synthetase (aaRS) family, which is responsible for the high-fidelity attachment of amino acids to their cognate tRNAs, a critical step in translating the genetic code.[6][7]

Mtb-LeuRS catalyzes a two-step reaction:

-

Amino Acid Activation : Leucine is activated with ATP to form a leucyl-adenylate (Leu-AMP) intermediate, with the release of pyrophosphate (PPi).

-

tRNA Charging : The activated leucine is transferred from Leu-AMP to the 3' end of its cognate tRNA (tRNALeu), forming leucyl-tRNALeu and releasing AMP.

In addition to this primary catalytic function, LeuRS possesses a distinct editing or "proofreading" domain. This domain ensures translational fidelity by hydrolyzing incorrectly charged tRNAs (e.g., norvalyl-tRNALeu).[6] this compound's unique mechanism of action exploits this editing site.

Core Mechanism of Action: Oxaborole tRNA Trapping (OBORT)

This compound inhibits Mtb-LeuRS through a novel mechanism known as the Oxaborole tRNA Trapping (OBORT) mechanism.[4][6] This is a form of time-dependent, slow-onset inhibition.[4]

The key steps are as follows:

-

Adduct Formation : The boron atom of the benzoxaborole core of this compound forms a covalent adduct with the 2'- and 3'-hydroxyl groups of the ribose moiety on the terminal adenosine (A76) of tRNALeu.[4]

-

Trapping in the Editing Site : This this compound-tRNALeu adduct becomes trapped within the editing site of the LeuRS enzyme.[4]

-

Inhibition of Catalysis : By trapping the tRNALeu in the editing site, this compound effectively stalls the catalytic cycle. This prevents the enzyme from processing further leucine and tRNALeu molecules, thereby halting protein synthesis and leading to bacterial cell death.[3][4]

This mechanism confers high potency and specificity for the bacterial enzyme over its human counterparts.

Quantitative Data Summary

This compound demonstrates potent activity against Mtb-LeuRS and whole M. tuberculosis cells, with high selectivity over human LeuRS enzymes.

| Parameter | Target/Strain | Value | Reference |

| IC50 | Mtb-LeuRS | 0.20 µM | [8] |

| Mtb-LeuRS (time-dependent) | 1 nM | [4][9][10] | |

| Human cytoplasmic LeuRS | 132 µM | [4][8] | |

| Human mitochondrial LeuRS | >300 µM | [4][8] | |

| MIC | Mtb H37Rv | 0.058 - 0.08 µM | [4][6][8][9] |

| Post-Antibiotic Effect | Mtb H37Rv (at 50x MIC) | 77 hours | [4][9][10] |

| In Vivo Efficacy | Marmoset Model (0.5 mg/kg/day) | 2.6 log10 CFU decrease | [2] |

| Marmoset Model (2.0 mg/kg/day) | 2.7 log10 CFU decrease | [2] |

Experimental Protocols

The characterization of this compound's activity relies on several key experimental methodologies.

LeuRS Aminoacylation Assay (IC50 Determination)

This biochemical assay measures the ability of an inhibitor to prevent the charging of tRNALeu with leucine.

-

Principle : The assay quantifies the formation of radiolabeled leucyl-tRNALeu.

-

Methodology :

-

Reaction Mixture : A reaction buffer is prepared containing purified Mtb-LeuRS enzyme, ATP, and radiolabeled amino acid (e.g., 3H-Leucine).[11]

-

Inhibitor Addition : Serial dilutions of this compound are added to the reaction mixture. For time-dependent inhibitors, a pre-incubation period of the enzyme, inhibitor, and tRNALeu is included.[4]

-

Reaction Initiation : The reaction is initiated by the addition of in vitro transcribed tRNALeu.[4]

-

Quenching : After a defined incubation period, the reaction is quenched, typically by adding a strong acid (e.g., trichloroacetic acid) to precipitate the tRNA and proteins.

-

Quantification : The precipitated material is collected on a filter, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis : The percentage of inhibition is calculated relative to a no-inhibitor control, and IC50 values are determined by plotting inhibition versus inhibitor concentration.

-

Resazurin Microtiter Assay (REMA) for Mtb MIC Determination

REMA is a colorimetric method used to determine the Minimum Inhibitory Concentration (MIC) of a compound against M. tuberculosis.[6]

-

Principle : Viable, metabolically active bacteria reduce the blue, non-fluorescent dye resazurin to the pink, fluorescent resorufin. The MIC is the lowest drug concentration that prevents this color change.[12][13][14]

-

Methodology :

-

Plate Preparation : Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate using an appropriate mycobacterial growth medium (e.g., Middlebrook 7H9-S).[12][15]

-

Inoculation : Each well is inoculated with a standardized suspension of M. tuberculosis H37Rv.[5][15] Perimeter wells are filled with sterile water to prevent evaporation.[12]

-

Incubation : The plate is covered, sealed, and incubated at 37°C for approximately 7 days.[12]

-

Indicator Addition : A solution of resazurin is added to each well.[12]

-

Re-incubation : The plate is re-incubated overnight to allow for dye reduction.[12]

-

Reading Results : The MIC is determined visually as the lowest concentration of this compound that remains blue, indicating inhibition of bacterial growth.[12][15]

-

Potential Mechanisms of Resistance

While specific clinical resistance mutations to this compound in M. tuberculosis are not yet widely characterized, insights can be drawn from studies on related compounds and organisms. A likely mechanism for acquired resistance would involve mutations in the leuS gene, which encodes the LeuRS enzyme. Such mutations could:

-

Alter the editing site to prevent the stable binding of the this compound-tRNALeu adduct.

-

Reduce the affinity or residence time of the adduct on the enzyme, allowing the catalytic cycle to resume.[9][10]

Studies in E. coli have shown that specific mutations that decrease the binding affinity of a this compound-AMP complex can lead to antibacterial activity where none was previously observed, supporting the hypothesis that target modification is a key resistance pathway.[4][9][10]

Conclusion

This compound represents a promising new class of anti-tuberculosis agents with a novel mechanism of action. By specifically targeting Mtb-LeuRS through the Oxaborole tRNA Trapping (OBORT) mechanism, it effectively inhibits bacterial protein synthesis. Its high potency, selectivity for the mycobacterial target, and demonstrated bactericidal activity in preclinical and early-phase clinical studies underscore its potential as a valuable component of future combination therapies for treating both drug-susceptible and drug-resistant tuberculosis.[1][2]

References

- 1. a-first-in-class-leucyl-trna-synthetase-inhibitor-ganfeborole-for-rifampicin-susceptible-tuberculosis-a-phase-2a-open-label-randomized-trial - Ask this paper | Bohrium [bohrium.com]

- 2. A first-in-class leucyl-tRNA synthetase inhibitor, this compound, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New active agent for the treatment of tuberculosis | German Center for Infection Research [dzif.de]

- 4. biorxiv.org [biorxiv.org]

- 5. applications.emro.who.int [applications.emro.who.int]

- 6. This compound (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 7. Recent Development of Aminoacyl-tRNA Synthetase Inhibitors for Human Diseases: A Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Selectivity of the time-dependent M. tuberculosis LeuRS inhibitor this compound is driven by target vulnerability | bioRxiv [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Drugging tRNA aminoacylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]

- 15. academic.oup.com [academic.oup.com]

A Technical Guide to Novel Benzoxaborole Antibiotics for Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) presents a significant global health challenge, necessitating the development of novel therapeutics with new mechanisms of action. Benzoxaboroles, a class of boron-containing heterocyclic compounds, have emerged as a promising new class of anti-tubercular agents. Their unique mode of action, oral bioavailability, and potent activity against both drug-susceptible and drug-resistant Mtb strains make them attractive candidates for inclusion in future tuberculosis treatment regimens. This technical guide provides an in-depth overview of the core science behind three leading benzoxaborole candidates: GSK3036656 (ganfeborole), AN12855, and SPR720 (fobrepodacin).

Core Compounds and Mechanisms of Action

GSK3036656 (this compound): Targeting Protein Synthesis

GSK3036656, also known as this compound, is a potent inhibitor of Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA). GSK3036656 works by forming a stable adduct with the tRNALeu in the editing site of the LeuRS enzyme, effectively trapping it and inhibiting the enzyme's function.[3] This leads to the cessation of protein synthesis and ultimately, bacterial cell death. The oxaborole tRNA-trapping (OBORT) mechanism provides high selectivity for the mycobacterial enzyme over its human counterpart, suggesting a favorable safety profile.[3]

AN12855: A Direct Inhibitor of Mycolic Acid Synthesis

AN12855 is a novel benzoxaborole that directly inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway.[4][5] The FAS-II pathway is responsible for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, providing a crucial protective barrier. Unlike the frontline drug isoniazid, which requires activation by the catalase-peroxidase enzyme KatG, AN12855 is a direct inhibitor of InhA, making it active against isoniazid-resistant strains with mutations in the katG gene.

SPR720 (Fobrepodacin): Disrupting DNA Replication

SPR720, or fobrepodacin, is an orally bioavailable prodrug that is rapidly converted in vivo to its active form, SPR719.[6][7] SPR719 is a novel inhibitor of the bacterial DNA gyrase B subunit (GyrB), an enzyme essential for DNA replication, transcription, and repair.[6] By targeting the ATPase activity of GyrB, SPR719 prevents the negative supercoiling of DNA, leading to DNA damage and bacterial cell death.[8] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, suggesting a lack of cross-resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data for the three benzoxaborole antibiotic candidates.

Table 1: In Vitro Activity of Benzoxaborole Antibiotics against M. tuberculosis

| Compound | Target | Mtb Strain | MIC (µM) | IC50 (µM) |

| GSK3036656 (this compound) | LeuRS | H37Rv | 0.08 | 0.20 (LeuRS enzyme) |

| Clinical Isolates (MDR/XDR) | MIC90 = 0.1 | - | ||

| AN12855 | InhA | H37Rv | 0.2 | - |

| Isoniazid-Resistant Strains | Potent activity | - | ||

| SPR719 (active form of SPR720) | Gyrase B | H37Rv | 12.5 µg/mL (G24/G26 analogs) | 2.46 - 2.69 (G24/G26 analogs) |

| Clinical Isolates | MIC90 < 0.25 µg/mL | - |

Table 2: Preclinical and Clinical Pharmacokinetic Parameters of Benzoxaborole Antibiotics

| Compound | Species | Dose | Cmax | Tmax (h) | AUC (0-τ) | Half-life (t½) (h) |

| GSK3036656 (this compound) | Human | 5 mg (single) | - | - | - | - |

| Human | 15 mg (single) | - | - | - | - | |

| Human | 25 mg (single) | - | - | - | - | |

| Human | 5 mg (14 days) | ~2-3 fold accumulation | - | ~2-3 fold accumulation | - | |

| Human | 15 mg (14 days) | ~2-3 fold accumulation | - | ~2-3 fold accumulation | - | |

| AN12855 | Mouse | - | - | - | - | - |

| SPR719 (from SPR720) | Human | 1000 mg (7 days) | 4,315 ng/mL (plasma) | 2.8 - 8.0 | 52,418 ng·h/mL (plasma) | 2.9 - 4.5 |

| 5,429 ng/mL (ELF) | 59,880 ng·h/mL (ELF) | |||||

| 13,033 ng/mL (AM) | 128,105 ng·h/mL (AM) |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the broth microdilution method using Middlebrook 7H9 broth.[9]

-

Materials:

-

Mycobacterium tuberculosis H37Rv (ATCC 27294) or clinical isolates.

-

Middlebrook 7H9 broth base.

-

Oleic acid-albumin-dextrose-catalase (OADC) supplement.

-

Glycerol.

-

Tween 80 or Tyloxapol.

-

Benzoxaborole compounds dissolved in an appropriate solvent (e.g., DMSO).

-

Sterile 96-well microtiter plates.

-

-

Procedure:

-

Prepare Middlebrook 7H9 broth supplemented with 10% OADC, 0.2% glycerol, and 0.05% Tween 80.

-

Prepare a bacterial inoculum from a fresh culture of Mtb adjusted to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells.

-

Perform serial two-fold dilutions of the benzoxaborole compounds in the 96-well plates.

-

Add the bacterial inoculum to each well. Include a growth control (no drug) and a sterility control (no bacteria).

-

Seal the plates and incubate at 37°C for 7-14 days, or until growth is clearly visible in the growth control wells.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of Mtb.

-

Murine Model of Chronic Tuberculosis Infection

This protocol describes a common method for establishing a chronic Mtb infection in mice via aerosol challenge.[10][11][12][13][14]

-

Animals:

-

Female BALB/c or C57BL/6 mice, 6-8 weeks old.

-

-

Bacterial Strain:

-

Mycobacterium tuberculosis H37Rv or other virulent strains.

-

-

Procedure:

-

Prepare a mid-log phase culture of Mtb and adjust the concentration to deliver the desired inoculum (typically 50-100 CFU per mouse).

-

Place the mice in a nose-only aerosol exposure chamber.

-

Aerosolize the bacterial suspension using a nebulizer connected to the chamber. The duration of aerosolization is calibrated to deliver the target dose.

-

Twenty-four hours post-infection, euthanize a subset of mice to determine the initial bacterial load in the lungs by CFU enumeration (see protocol below).

-

Allow the infection to establish for 4-6 weeks to develop into a chronic phase characterized by stable bacterial loads and organized granulomas.

-

Initiate treatment with the benzoxaborole compounds, typically administered daily via oral gavage. Include a vehicle control group and a positive control group (e.g., isoniazid).

-

At specified time points during and after treatment, euthanize cohorts of mice to assess the bacterial burden in the lungs and spleen.

-

Colony Forming Unit (CFU) Enumeration from Mouse Tissues

This protocol details the procedure for quantifying the number of viable Mtb bacteria in infected mouse tissues.[15][16][17][18][19]

-

Materials:

-

Infected mouse lungs and/or spleens.

-

Sterile phosphate-buffered saline (PBS) with 0.05% Tween 80.

-

Tissue homogenizer (e.g., bead beater or mechanical homogenizer).

-

Middlebrook 7H11 agar plates supplemented with OADC.

-

-

Procedure:

-

Aseptically remove the lungs and/or spleens from euthanized mice.

-

Place each organ in a sterile tube containing a known volume of PBS-Tween 80.

-

Homogenize the tissues until a uniform suspension is obtained.

-

Prepare ten-fold serial dilutions of the tissue homogenates in PBS-Tween 80.

-

Plate 100 µL of each dilution onto 7H11 agar plates in triplicate.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies on the plates with a countable range (e.g., 30-300 colonies).

-

Calculate the number of CFU per organ by multiplying the average colony count by the dilution factor and the volume plated.

-

Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxicity of compounds against mammalian cells.[20][21][22][23][24]

-

Materials:

-

Mammalian cell line (e.g., HepG2, A549).

-

Complete cell culture medium.

-

Benzoxaborole compounds.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Sterile 96-well cell culture plates.

-

-

Procedure:

-

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of the benzoxaborole compounds in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

-

Incubate the plates for 24-72 hours at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of GSK3036656 (this compound).

Caption: Mechanism of action of AN12855.

Caption: Mechanism of action of SPR720 (Fobrepodacin).

Caption: Experimental workflow for in vivo efficacy studies.

Conclusion

Benzoxaborole antibiotics represent a significant advancement in the fight against tuberculosis. Their novel mechanisms of action, potent bactericidal activity, and efficacy against drug-resistant strains offer hope for shorter, simpler, and more effective treatment regimens. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to advance these promising compounds through the clinical pipeline. Further research and clinical trials are crucial to fully elucidate their therapeutic potential and secure their place in the future of tuberculosis treatment.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. Discovery of Novel Oral Protein Synthesis Inhibitors of Mycobacterium tuberculosis That Target Leucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. SPR720 | NTM Pulmonary Disease (PD) | Spero Therapeutics [sperotherapeutics.com]

- 7. Intrapulmonary pharmacokinetics of SPR719 following oral administration of SPR720 to healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mycobacterium tuberculosis Gyrase Inhibitors as a New Class of Antitubercular Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Susceptibility testing of slowly growing mycobacteria by a microdilution MIC method with 7H9 broth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

- 11. Infection of Mice with Aerosolized Mycobacterium tuberculosis: Use of a Nose-Only Apparatus for Delivery of Low Doses of Inocula and Design of an Ultrasafe Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Ultra-low dose of Mycobacterium tuberculosis aerosol creates partial infection in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 15. Lung microenvironments harbor Mycobacterium tuberculosis phenotypes with distinct treatment responses - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Culture-Free Enumeration of Mycobacterium tuberculosis in Mouse Tissues Using the Molecular Bacterial Load Assay for Preclinical Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Counting Mycobacteria in Infected Human Cells and Mouse Tissue: A Comparison between qPCR and CFU - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Counting Mycobacteria in Infected Human Cells and Mouse Tissue: A Comparison between qPCR and CFU | PLOS One [journals.plos.org]

- 20. texaschildrens.org [texaschildrens.org]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. researchgate.net [researchgate.net]

- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Leucyl-tRNA Synthetase: A Prime Target for the Novel Antitubercular Agent Ganfeborole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the development of novel therapeutics with unique mechanisms of action. Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole compound that has shown potent bactericidal activity against Mtb.[1][2] This technical guide provides a comprehensive overview of leucyl-tRNA synthetase (LeuRS) as the molecular target of this compound, detailing its mechanism of action, relevant quantitative data, and the experimental protocols used to characterize this interaction.

Mechanism of Action: The Oxaborole tRNA Trapping (OBORT) Mechanism

This compound exerts its antibacterial effect by inhibiting the essential cellular process of protein synthesis.[3] Specifically, it targets leucyl-tRNA synthetase (LeuRS), a crucial enzyme responsible for attaching the amino acid leucine to its corresponding transfer RNA (tRNALeu).[4] This process, known as aminoacylation, is a prerequisite for the incorporation of leucine into newly synthesized proteins.

LeuRS possesses two key active sites: the aminoacylation site and a separate editing (or proofreading) site, which ensures the fidelity of amino acid attachment. This compound's unique mechanism, known as the Oxaborole tRNA Trapping (OBORT) mechanism , exploits the function of the editing site.[5]

The core of this mechanism involves the formation of a stable, covalent adduct between this compound and the terminal adenosine (A76) of tRNALeu. The boron atom within the benzoxaborole scaffold of this compound forms a reversible covalent bond with the 2'- and 3'-hydroxyl groups of the ribose sugar of A76. This adduct then becomes trapped within the editing site of LeuRS, effectively sequestering the enzyme in a non-productive complex. This trapping prevents the catalytic turnover of LeuRS, halting the synthesis of leucyl-tRNALeu and ultimately leading to the cessation of protein synthesis and bacterial cell death.[3]

Caption: The Oxaborole tRNA Trapping (OBORT) mechanism of this compound.

Quantitative Data

The potency and selectivity of this compound have been quantified through various in vitro assays. The following tables summarize key quantitative data.

| Parameter | Organism/Enzyme | Value | Reference |

| IC50 | M. tuberculosis LeuRS | 0.20 µM | [3] |

| Human cytoplasmic LeuRS | 132 µM | [6] | |

| Human mitochondrial LeuRS | >300 µM | [6] | |

| MIC | M. tuberculosis H37Rv | 0.08 µM | [6] |

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

Experimental Protocols

The characterization of this compound's activity against Mtb LeuRS involves several key experimental procedures.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay (Aminoacylation Assay)

This assay measures the ability of a compound to inhibit the enzymatic activity of LeuRS. The general principle involves quantifying the attachment of radiolabeled leucine to its cognate tRNA.

Materials:

-

Purified M. tuberculosis LeuRS enzyme

-

Total tRNA from M. tuberculosis or in vitro transcribed tRNALeu

-

14C- or 3H-labeled L-leucine

-

ATP (adenosine triphosphate)

-

Reaction buffer (e.g., 50 mM HEPES-KOH pH 7.5, 30 mM KCl, 10 mM MgCl2, 2 mM DTT)

-

This compound or other test compounds dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Prepare a reaction mixture containing the reaction buffer, purified LeuRS enzyme, and tRNA.

-

Add varying concentrations of this compound (or DMSO as a control) to the reaction mixture and pre-incubate for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

-

Initiate the aminoacylation reaction by adding a solution containing ATP and radiolabeled L-leucine.

-

Allow the reaction to proceed for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding cold 10% TCA. This will precipitate the tRNA and any attached radiolabeled leucine.

-

Filter the reaction mixture through glass fiber filters. The filters will trap the precipitated tRNA.

-

Wash the filters with cold 5% TCA followed by ethanol to remove any unincorporated radiolabeled leucine.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Quantify the amount of radioactivity on the filters using a scintillation counter. The amount of radioactivity is directly proportional to the amount of leucyl-tRNALeu formed.

-

Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Caption: Experimental workflow for the LeuRS aminoacylation inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined to assess the whole-cell activity of this compound against M. tuberculosis. The broth microdilution method is a standard procedure.

Materials:

-

M. tuberculosis strain (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol

-

96-well microtiter plates

-

This compound stock solution

-

Resazurin sodium salt solution (as a viability indicator)

Protocol:

-

Prepare a serial two-fold dilution of this compound in Middlebrook 7H9 broth in a 96-well microtiter plate.

-

Prepare an inoculum of M. tuberculosis from a fresh culture and adjust the turbidity to a McFarland standard of 0.5.

-

Dilute the bacterial suspension and add it to each well of the microtiter plate, resulting in a final concentration of approximately 5 x 105 CFU/mL. Include a growth control well (no drug) and a sterility control well (no bacteria).

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates viable bacteria.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change from blue to pink.

Conclusion

This compound's novel mechanism of action, targeting the editing site of leucyl-tRNA synthetase through the OBORT mechanism, represents a significant advancement in the fight against tuberculosis. Its high potency against M. tuberculosis and selectivity over human LeuRS enzymes make it a promising clinical candidate. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this and other innovative antitubercular agents.

References

- 1. Antibacterial Activity and Mode of Action of a Sulfonamide-Based Class of Oxaborole Leucyl-tRNA Synthetase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. journals.asm.org [journals.asm.org]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 6. researchgate.net [researchgate.net]

The Early Bactericidal Activity of Ganfeborole: A Preclinical Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical early bactericidal activity (EBA) of Ganfeborole (formerly GSK3036656), a novel benzoxaborole antibiotic targeting leucyl-tRNA synthetase (LeuRS) in Mycobacterium tuberculosis. This document synthesizes key quantitative data, details experimental methodologies from preclinical studies, and visualizes the compound's mechanism of action and experimental workflows.

Core Data Presentation

The preclinical efficacy of this compound has been evaluated through a series of in vitro and in vivo studies, demonstrating potent activity against M. tuberculosis. The following tables summarize the key quantitative findings from these preclinical assessments.

In Vitro Activity of this compound

| Parameter | Value | Organism/Enzyme | Reference |

| IC50 | 0.20 µM | M. tuberculosis LeuRS | [1][2][3] |

| 132 µM | Human cytoplasmic LeuRS | [1][2] | |

| >300 µM | Human mitochondrial LeuRS | [1][2] | |

| MIC | 0.08 µM | M. tuberculosis H37Rv | [2][4][5] |

| MIC90 | 0.1 µM | TB clinical isolates | [4] |

In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Dosing Regimen | Duration | Bacterial Load Reduction (log10 CFU) | Reference |

| Mouse | 0.4–10 mg/kg (oral) | 14 days | 2–3 in lungs and spleens | [1] |

| Mouse | 0.5 mg/kg | Not Specified | Cidal activity observed | [4] |

| Marmoset Monkey | 0.5 mg/kg/day | 8 weeks | 2.6 in lung lesions | [6][7] |

| Marmoset Monkey | 2 mg/kg/day | 8 weeks | 2.7 in lung lesions | [6][7] |

Mechanism of Action: Leucyl-tRNA Synthetase Inhibition

This compound exerts its bactericidal effect by inhibiting the M. tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[8][9] Its mechanism of action is based on the oxaborole tRNA trapping (OBORT) mechanism.[4][10] this compound forms a covalent adduct with the terminal adenosine of tRNALeu, trapping it in the editing site of the LeuRS enzyme. This prevents the charging of tRNALeu with leucine, thereby halting protein synthesis and leading to bacterial cell death.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following sections outline the key experimental protocols used to assess the early bactericidal activity of this compound.

In Vitro Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) of this compound against M. tuberculosis H37Rv is determined using a broth microdilution method.

Protocol Details:

-

M. tuberculosis Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Drug Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in culture medium in a 96-well microtiter plate.

-

Inoculum Preparation: A bacterial suspension is prepared and its density adjusted to a McFarland standard to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL.

-

Inoculation and Incubation: The wells of the microtiter plate are inoculated with the bacterial suspension and incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that prevents visible growth of M. tuberculosis. Growth can be assessed visually or by using a growth indicator such as resazurin.[4]

In Vivo Efficacy in a Murine Model of Tuberculosis

The bactericidal activity of this compound is evaluated in mouse models of both acute and chronic tuberculosis infection.

Protocol Details:

-

Animal Model: Specific pathogen-free mice (e.g., BALB/c or C57BL/6) are commonly used.

-

Infection: Mice are infected via the aerosol route with a low dose of M. tuberculosis (e.g., H37Rv or Erdman strain) to establish a pulmonary infection.[11]

-

Treatment: For an acute infection model, treatment typically begins 10-14 days post-infection. For a chronic model, treatment may start several weeks after infection. This compound is administered orally once daily.[12]

-

Assessment of Bacterial Load: At the end of the treatment period, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar plates.

-

CFU Enumeration: The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the bacterial burden in each organ. The reduction in CFU in treated mice compared to untreated controls indicates the bactericidal activity of the compound.

Conclusion

The preclinical data for this compound demonstrate its potent early bactericidal activity against M. tuberculosis, both in vitro and in vivo. Its novel mechanism of action, targeting LeuRS, makes it a promising candidate for the treatment of tuberculosis, including drug-resistant strains. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and other novel anti-tuberculosis agents. Further clinical studies are essential to fully elucidate its therapeutic potential in humans.

References

- 1. GSK-3036656 I CAS#: 2131798-12-2 I inhibitor of M. tuberculosis leucyl-tRNA synthetase I InvivoChem [invivochem.com]

- 2. Frontiers | Standards for model-based early bactericidal activity analysis and sample size determination in tuberculosis drug development [frontiersin.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

- 7. A first-in-class leucyl-tRNA synthetase inhibitor, this compound, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound - Wikipedia [en.wikipedia.org]

- 10. biorxiv.org [biorxiv.org]

- 11. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

Ganfeborole: A Technical Overview of a Novel Antitubercular Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganfeborole (formerly GSK3036656) is a promising, first-in-class, boron-containing small molecule under investigation for the treatment of tuberculosis (TB), a persistent global health threat.[1][2] Developed by GlaxoSmithKline, this experimental antibiotic exhibits potent activity against Mycobacterium tuberculosis (M.tb), including drug-resistant strains.[3] Its novel mechanism of action, targeting a key bacterial enzyme essential for protein synthesis, makes it a valuable candidate for new TB treatment regimens. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of this compound, intended to inform researchers and professionals in the field of drug development.

Chemical Structure and Properties

This compound belongs to the oxaborole class of compounds and is chemically identified as 2-[[(3S)-3-(aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol.[4] Its unique structure, featuring a boron atom integrated into a bicyclic ring system, is central to its biological activity.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-[[(3S)-3-(Aminomethyl)-4-chloro-1-hydroxy-3H-2,1-benzoxaborol-7-yl]oxy]ethanol | [4] |

| Synonyms | GSK3036656, GSK-070, GSK656 | [4][5][6] |

| Chemical Formula | C10H13BClNO4 | [4] |

| Molecular Weight | 257.48 g/mol | [4] |

| CAS Number | 2131798-12-2 | [4] |

| SMILES | NC[C@H]1OB(O)C2=C(OCCO)C=CC(Cl)=C12 | [7] |

| InChI Key | DJUOWOXTPXUHDQ-MRVPVSSYSA-N | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | The hydrochloride salt form offers enhanced water solubility and stability. | [8] |

| Stability | Solutions are reported to be unstable and should be prepared fresh. | [9] |

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound exerts its antibacterial effect by potently and selectively inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[1][2] This enzyme is crucial for protein synthesis, as it catalyzes the attachment of the amino acid leucine to its corresponding transfer RNA (tRNA), a process known as aminoacylation. By inhibiting LeuRS, this compound effectively halts the production of proteins necessary for the bacterium's survival and replication.

The mechanism of inhibition is described as the "oxaborole tRNA trapping" (OBORT) mechanism. This compound acts as a time-dependent inhibitor, meaning its inhibitory effect increases with the duration of its interaction with the enzyme.[9] This novel mode of action differentiates it from many existing antibiotics and contributes to its efficacy against drug-resistant M.tb strains.

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Biological Properties and In Vitro Activity

This compound demonstrates potent and selective activity against M. tuberculosis. Key biological properties are summarized in the table below.

Table 2: In Vitro Activity of this compound

| Parameter | Value | Organism/Cell Line | Reference |

| IC50 (LeuRS) | 0.20 µM | M. tuberculosis | [10] |

| MIC | 0.08 µM | M. tuberculosis H37Rv | [6] |

| Selectivity | >1500-fold selective for M.tb LeuRS over human cytoplasmic LeuRS | M.tb vs. Human |

The high selectivity of this compound for the bacterial enzyme over its human counterpart is a critical attribute, suggesting a favorable safety profile with a lower potential for off-target effects.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key assays used to characterize the activity of this compound.

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

The inhibitory activity of this compound against M.tb LeuRS is typically determined using an aminoacylation assay. This assay measures the enzyme's ability to attach radio-labeled leucine to its tRNA.

Protocol Outline:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant M.tb LeuRS, tRNALeu, ATP, and [14C]-labeled L-leucine in a suitable buffer.

-

Inhibitor Addition: Varying concentrations of this compound (or a control compound) are added to the reaction mixture.

-

Incubation: The reaction is initiated and incubated at a controlled temperature (e.g., 37°C) for a specific duration.

-

Quenching and Precipitation: The reaction is stopped, and the macromolecules (including the charged tRNA) are precipitated using an acid, such as trichloroacetic acid (TCA).

-

Filtration and Washing: The precipitate is collected on a filter membrane and washed to remove unincorporated [14C]-L-leucine.

-

Scintillation Counting: The radioactivity retained on the filter, which is proportional to the amount of leucyl-tRNALeu formed, is measured using a scintillation counter.

-

Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the LeuRS activity, is calculated from the dose-response curve.

Caption: Workflow for the Leucyl-tRNA Synthetase (LeuRS) inhibition assay.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis is determined to assess its whole-cell activity. The resazurin microtiter assay (REMA) is a commonly used method.

Protocol Outline:

-

Drug Dilution: A serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable broth medium for M.tb growth.

-

Inoculum Preparation: A standardized inoculum of M. tuberculosis (e.g., H37Rv strain) is prepared and added to each well containing the drug dilutions.

-

Incubation: The plate is incubated at 37°C for several days to allow for bacterial growth.

-

Resazurin Addition: A solution of resazurin is added to each well. Resazurin is a blue, non-fluorescent dye that is reduced to the pink, fluorescent resorufin by metabolically active cells.

-

Incubation: The plate is incubated for an additional period to allow for color development.

-

Visual or Fluorometric Reading: The MIC is determined as the lowest concentration of this compound that prevents a color change from blue to pink, indicating the inhibition of bacterial growth.

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) determination using the REMA method.

Conclusion

This compound represents a significant advancement in the pursuit of novel therapeutics for tuberculosis. Its unique chemical structure, potent inhibition of a crucial bacterial enzyme, and promising in vitro activity underscore its potential as a valuable component of future anti-TB regimens. The detailed information on its chemical and biological properties, along with the outlined experimental protocols, provides a solid foundation for further research and development efforts aimed at combating this devastating disease. Continued investigation into its clinical efficacy and safety will be paramount in realizing its full therapeutic potential.

References

- 1. GSK656 HCl (GSK3036656, GSK070) | antitubercular agent | CAS 2131798-13-3 | Buy GSK656 HCl (GSK3036656, GSK070) from Supplier InvivoChem [invivochem.com]

- 2. a-first-in-class-leucyl-trna-synthetase-inhibitor-ganfeborole-for-rifampicin-susceptible-tuberculosis-a-phase-2a-open-label-randomized-trial - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound HCl | Antibacterial | TargetMol [targetmol.com]

- 6. Mycobacterium tuberculosis - Wikipedia [en.wikipedia.org]

- 7. This compound (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. A first-in-class leucyl-tRNA synthetase inhibitor, this compound, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Ganfeborole and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganfeborole (formerly GSK3036656 or GSK-070) is a first-in-class benzoxaborole derivative that has shown significant promise as a novel treatment for tuberculosis.[1] It functions by inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for bacterial protein synthesis.[1] This unique mechanism of action makes it a valuable candidate in the fight against drug-resistant strains of tuberculosis. This technical guide provides a comprehensive overview of the synthesis pathway of this compound and its key derivatives, complete with detailed experimental protocols, quantitative data, and pathway visualizations to aid researchers in the fields of medicinal chemistry and drug development.

Core Synthesis Pathway of this compound

The synthesis of this compound, chemically named (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][2]oxaborol-1(3H)-ol, is a multi-step process starting from commercially available materials. The key steps involve the construction of the substituted benzene ring, followed by the formation of the benzoxaborole core and subsequent chiral resolution.

Synthesis Workflow Diagram

Caption: High-level overview of the this compound synthesis pathway.

Detailed Experimental Protocols

The following protocols are adapted from the supplementary information of the primary literature and provide a detailed guide for the synthesis of this compound.

Step 1: Synthesis of 2-(Benzyloxy)ethoxy-3-chlorotoluene

To a solution of 3-chloro-5-hydroxytoluene in a suitable solvent such as dichloromethane, an equimolar amount of a base like triethylamine is added. The mixture is cooled in an ice bath, and 2-(benzyloxy)acetyl chloride is added dropwise. The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The reaction mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 2-(benzyloxy)ethoxy-3-chlorotoluene.

Step 2: Synthesis of 2-Bromo-5-(2-(benzyloxy)ethoxy)-3-chlorotoluene

2-(Benzyloxy)ethoxy-3-chlorotoluene is dissolved in a suitable solvent like carbon tetrachloride. N-Bromosuccinimide (NBS) and a radical initiator such as benzoyl peroxide are added. The mixture is heated to reflux and stirred until the starting material is consumed, as indicated by TLC. The reaction mixture is cooled, filtered, and the filtrate is concentrated. The residue is purified by column chromatography to afford 2-bromo-5-(2-(benzyloxy)ethoxy)-3-chlorotoluene.

Step 3: Synthesis of 5-(2-(Benzyloxy)ethoxy)-3-chloro-2-methylphenylboronic acid

A solution of 2-bromo-5-(2-(benzyloxy)ethoxy)-3-chlorotoluene in an anhydrous solvent like tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base such as n-butyllithium is added dropwise, and the mixture is stirred for a short period. A borating agent, for example, triisopropyl borate, is then added, and the reaction is allowed to warm to room temperature. The reaction is quenched with an acidic aqueous solution, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude boronic acid is often used in the next step without further purification.

Step 4: Synthesis of (S)-tert-Butyl ((4-chloro-1-hydroxy-7-(2-(benzyloxy)ethoxy)-1,3-dihydrobenzo[c][1][2]oxaborol-3-yl)methyl)carbamate

The crude 5-(2-(benzyloxy)ethoxy)-3-chloro-2-methylphenylboronic acid is dissolved in a suitable solvent. A chiral directing agent is employed to achieve the desired stereochemistry. The reaction to form the benzoxaborole ring and introduce the aminomethyl group is typically a complex, multi-step, one-pot procedure involving reagents to form the oxaborole ring and a source of the protected amine. This often involves the use of a chiral auxiliary to direct the stereoselective reduction of an intermediate, followed by the introduction of the Boc-protected amino group.

Step 5: Synthesis of (S)-3-(Aminomethyl)-4-chloro-7-(2-hydroxyethoxy)benzo[c][1][2]oxaborol-1(3H)-ol (this compound)

The protected intermediate is dissolved in a solvent suitable for deprotection, such as a mixture of dichloromethane and trifluoroacetic acid, or methanolic HCl. The reaction is stirred at room temperature until the Boc protecting group is cleaved. The solvent is removed under reduced pressure, and the resulting crude product is purified, often by recrystallization or chromatography, to yield this compound as a salt (e.g., hydrochloride or trifluoroacetate), which can be converted to the free base if required. The benzyloxy group is typically removed via catalytic hydrogenation.

This compound Derivatives

The core benzoxaborole scaffold of this compound allows for the synthesis of various derivatives to explore structure-activity relationships (SAR). Modifications have been primarily focused on the halogen substituent at the 4-position and the alkoxy group at the 7-position.

General Synthesis of 4-Halogenated this compound Derivatives

The synthesis of 4-fluoro and 4-bromo analogs of this compound follows a similar pathway to this compound itself, with the primary difference being the choice of the starting substituted toluene.

Caption: General synthetic route for 4-halogenated this compound derivatives.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its derivatives, providing a comparative overview of their biological activity.

Table 1: In Vitro Activity of this compound and Derivatives against M. tuberculosis

| Compound | 4-Substituent | Mtb LeuRS IC50 (µM)[2] | Mtb H37Rv MIC (µM)[2] |

| This compound | Cl | 0.20 | 0.08 |

| Analog 1 | F | 0.22 | 0.16 |

| Analog 2 | Br | 0.18 | 0.04 |

Table 2: Selectivity of this compound

| Enzyme | IC50 (µM)[2] |

| Mtb LeuRS | 0.20 |

| Human cytoplasmic LeuRS | 132 |

| Human mitochondrial LeuRS | >300 |

Conclusion

The synthetic pathway to this compound is a testament to modern medicinal chemistry, enabling the creation of a potent and selective inhibitor of a key bacterial enzyme. The versatility of the benzoxaborole scaffold allows for the generation of a diverse range of derivatives, facilitating the exploration of structure-activity relationships crucial for the development of new anti-tubercular agents. The detailed protocols and data presented in this guide are intended to support the ongoing research and development efforts in this critical therapeutic area.

References

Ganfeborole's Antimycobacterial Spectrum: A Technical Guide

An In-depth Examination of the In Vitro and In Vivo Activity of a Novel Leucyl-tRNA Synthetase Inhibitor Against Mycobacteria

Introduction

Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole antibiotic with potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). Its novel mechanism of action, targeting the essential enzyme leucyl-tRNA synthetase (LeuRS), makes it a promising candidate for the treatment of drug-susceptible and drug-resistant TB. This technical guide provides a comprehensive overview of the currently available data on this compound's spectrum of activity against various mycobacteria, detailing its in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting protein synthesis through the specific targeting of mycobacterial LeuRS. This enzyme is responsible for attaching leucine to its corresponding transfer RNA (tRNA), a critical step in protein translation. This compound acts as a time-dependent inhibitor by forming a stable covalent adduct with the terminal adenosine of the tRNALeu within the editing site of the LeuRS enzyme. This trapping of the tRNA in the editing site effectively blocks the enzyme's function, leading to a cessation of protein synthesis and subsequent bacterial cell death.

The Pharmacokinetic Profile of Ganfeborole: An In-depth Technical Guide from Early Clinical Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic (PK) profile of Ganfeborole (GSK3036656), a first-in-class leucyl-tRNA synthetase inhibitor, based on data from early-phase clinical studies. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the absorption, distribution, metabolism, and excretion of this novel anti-tuberculosis agent.

Executive Summary

This compound is a novel benzoxaborole currently in development for the treatment of tuberculosis.[1][2] Early clinical studies, including a first-in-human (FTIH) Phase 1 trial in healthy volunteers and a Phase 2a trial in patients with rifampicin-susceptible pulmonary tuberculosis, have characterized its initial pharmacokinetic profile.[3][4][5] These studies have demonstrated that this compound is rapidly absorbed, exhibits dose-proportional pharmacokinetics, and has an acceptable safety profile.[1][6] This document synthesizes the available quantitative data, details the experimental methodologies employed in these key early studies, and provides visualizations of the compound's mechanism of action and the clinical trial workflows.

Quantitative Pharmacokinetic Data

The pharmacokinetic parameters of this compound were evaluated in a Phase 1 study in healthy adult subjects and a Phase 2a study in male participants with untreated, rifampicin-susceptible pulmonary tuberculosis.[3][4][5] The key quantitative data from these studies are summarized in the tables below.

Phase 1: Healthy Volunteers - Single Dose Administration

The FTIH study assessed single oral doses of 5 mg (in both fed and fasted states), 15 mg, and 25 mg.[2][3][6]

| Parameter | 5 mg (Fasted) (n=6) | 5 mg (Fed) (n=6) | 15 mg (Fasted) (n=6) | 25 mg (Fasted) (n=6) |

| Cmax (ng/mL) | 117 (20.3) | 110 (21.5) | 358 (55.4) | 609 (104) |

| AUC0-∞ (h·ng/mL) | 937 (159) | 1020 (148) | 3080 (481) | 5280 (1020) |

| Tmax (h) | 1.0 (0.5-2.0) | 2.0 (1.0-4.0) | 1.25 (1.0-2.0) | 1.0 (1.0-2.0) |

| t1/2 (h) | 5.2 (0.7) | 6.0 (0.8) | 5.8 (0.5) | 5.7 (0.6) |

| Data are presented as geometric mean (coefficient of variation %) for Cmax and AUC0-∞, and median (range) for Tmax and arithmetic mean (standard deviation) for t1/2.[3] |

Phase 1: Healthy Volunteers - Repeat Dose Administration (Day 14)

The FTIH study also evaluated repeat oral doses of 5 mg and 15 mg once daily for 14 days.[2][3][6]

| Parameter | 5 mg (n=8) | 15 mg (n=8) |

| Cmax (ng/mL) | 266 (24.7) | 884 (18.6) |

| AUC0-τ (h·ng/mL) | 2390 (25.1) | 8480 (20.3) |

| Tmax (h) | 1.0 (0.5-2.0) | 1.25 (1.0-2.0) |

| t1/2 (h) | 6.4 (0.7) | 6.7 (0.6) |

| Accumulation Ratio (Rac, AUC) | 2.55 | 2.75 |

| Data are presented as geometric mean (coefficient of variation %) for Cmax and AUC0-τ, median (range) for Tmax, arithmetic mean (standard deviation) for t1/2, and geometric mean for the accumulation ratio.[3] |

Phase 2a: Patients with Tuberculosis - Repeat Dose Administration (Day 14)

This study in patients with tuberculosis included doses of 1, 5, 15, and 30 mg once daily for 14 days.[5] While a detailed table of all PK parameters was not provided in the publication, it was noted that the absorption of this compound was fast, with a median Tmax ranging from 1.00 to 2.49 hours across the dose cohorts.[7] The pharmacokinetic parameters were found to be approximately dose-proportional for doses of 1-15 mg, with a greater degree of accumulation observed at the 30 mg dose.[7] The pharmacokinetic characteristics were similar between healthy subjects and participants with TB.[7]

Experimental Protocols

Phase 1: First-Time-in-Human Study in Healthy Volunteers (NCT03075410)

-

Study Design: This was a randomized, placebo-controlled, double-blind, dose-escalation study.[2][3]

-

Part A (Single Dose): Healthy male and female subjects received single oral doses of this compound (5 mg, 15 mg, and 25 mg) or placebo. The 5 mg dose was also administered after a high-fat meal to assess the effect of food on its pharmacokinetics.[3][6]

-

Part B (Repeat Dose): Healthy male and female subjects received oral doses of this compound (5 mg and 15 mg) or placebo once daily for 14 days.[3][6]

-

Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points to determine the plasma concentrations of this compound. Urine was also collected to assess excretion.[3]

-

Analytical Method: Plasma and urine concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3]

-

Safety Assessments: Safety and tolerability were monitored through the assessment of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[2][3]

Phase 2a: Study in Patients with Rifampicin-Susceptible Tuberculosis (NCT03557281)

-

Study Design: This was a single-center, open-label, randomized study in adult male participants with untreated, rifampicin-susceptible pulmonary tuberculosis.[5][8]

-

Dosing: Participants were randomized to receive this compound at doses of 1, 5, 15, or 30 mg, or the standard of care, once daily for 14 days.[5] Dose escalation was based on safety, tolerability, and pharmacokinetic data from previous cohorts.[8]

-

Primary Objective: The primary objective was to assess the early bactericidal activity (EBA) of this compound.[5]

-

Secondary Objectives: Secondary objectives included the evaluation of safety and pharmacokinetics.[5]

-

Pharmacokinetic Sampling: Blood samples for pharmacokinetic analysis were collected at various time points.[7]

-

Safety Assessments: Safety was monitored through the recording of adverse events and clinical laboratory measurements.[5]

Visualizations

Mechanism of Action of this compound

This compound exerts its antibacterial effect by inhibiting the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS).[3][5] This enzyme is crucial for protein synthesis, as it attaches the amino acid leucine to its corresponding transfer RNA (tRNA). By inhibiting LeuRS, this compound prevents the incorporation of leucine into newly synthesized proteins, ultimately leading to the cessation of bacterial growth and cell death.[9]

Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.

Experimental Workflow for the Phase 1 FTIH Study

The first-in-human study followed a structured workflow to assess the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers.

Caption: Experimental workflow of the Phase 1 first-in-human study.

Conclusion

The early clinical studies of this compound have established a foundational understanding of its pharmacokinetic profile. In healthy volunteers, this compound demonstrated dose-proportional increases in exposure after single and repeat dosing, with an accumulation of approximately 2- to 3-fold after 14 days of administration.[6] The presence of food did not significantly alter its pharmacokinetic parameters.[3][6] Unchanged this compound was the primary drug-related component found in plasma and urine.[3][6] The pharmacokinetic profile observed in tuberculosis patients in the Phase 2a study was consistent with that in healthy volunteers.[7] These findings, coupled with the demonstrated early bactericidal activity and acceptable safety profile, support the continued development of this compound as a potential component of future tuberculosis treatment regimens.[1][5]

References

- 1. researchgate.net [researchgate.net]

- 2. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First-Time-in-Human Study and Prediction of Early Bactericidal Activity for GSK3036656, a Potent Leucyl-tRNA Synthetase Inhibitor for Tuberculosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. A first-in-class leucyl-tRNA synthetase inhibitor, this compound, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

- 7. researchgate.net [researchgate.net]

- 8. a-first-in-class-leucyl-trna-synthetase-inhibitor-ganfeborole-for-rifampicin-susceptible-tuberculosis-a-phase-2a-open-label-randomized-trial - Ask this paper | Bohrium [bohrium.com]

- 9. This compound (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

Methodological & Application

Application Notes and Protocols: Ganfeborole MIC Determination for Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganfeborole (formerly GSK3036656) is a first-in-class benzoxaborole compound that represents a promising new therapeutic agent in the fight against tuberculosis.[1][2][3] Its novel mechanism of action involves the inhibition of the Mycobacterium tuberculosis leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis.[1][2][3] This unique target distinguishes it from existing anti-tuberculosis drugs and makes it a valuable candidate for new treatment regimens, including for drug-resistant strains.

Accurate determination of the Minimum Inhibitory Concentration (MIC) of this compound against various M. tuberculosis strains is a critical step in its preclinical and clinical development. These application notes provide a summary of reported MIC values and detailed protocols for commonly used MIC determination assays.

Quantitative Data Summary

The in vitro potency of this compound has been evaluated against both reference and clinical strains of M. tuberculosis. The following table summarizes key MIC values reported in the literature.

| Strain/Isolate Type | MIC Value (µM) | MIC Value (µg/mL) | Method | Reference |

| M. tuberculosis H37Rv | < 0.1 | < 0.029 | Not specified | [4] |

| M. tuberculosis H37Rv | 0.08 | 0.023 | Resazurin Assay | [4] |

| M. tuberculosis H37Rv | 0.058 | 0.017 | Not specified | [5][6] |

| Clinical Isolates | MIC90 = 0.1 | MIC90 = 0.029 | Not specified | [4] |

Note: The molecular weight of this compound (free base) is approximately 293.5 g/mol . Conversion from µM to µg/mL is based on this value.

Signaling Pathway: Mechanism of Action

This compound's mechanism of action involves the inhibition of leucyl-tRNA synthetase (LeuRS), a crucial enzyme in bacterial protein synthesis.

Caption: Mechanism of action of this compound in M. tuberculosis.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has established a reference method for M. tuberculosis.[2][7]

Materials:

-

Sterile 96-well U-shaped microtiter plates

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)

-

This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

M. tuberculosis culture (e.g., H37Rv or clinical isolates)

-

Sterile water or saline with Tween 80

-

Glass beads

-

McFarland standard 0.5

-

Inverted mirror or microplate reader

Procedure:

-

Inoculum Preparation:

-

Harvest M. tuberculosis colonies from a solid medium.

-

Transfer colonies to a tube containing sterile water/saline with Tween 80 and glass beads.

-

Vortex to create a homogeneous suspension.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Dilute this suspension 1:100 in Middlebrook 7H9 broth to achieve a final inoculum of approximately 10^5 CFU/mL.[7]

-

-

Drug Dilution:

-

Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in the microtiter plate. The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to each well containing the drug dilution.

-

-

Controls:

-

Growth Control: A well containing 100 µL of broth and 100 µL of the inoculum.

-

Sterility Control: A well containing 200 µL of uninoculated broth.

-

-

Incubation:

-

Seal the plate in a plastic bag to prevent evaporation.

-

Incubate at 37°C.

-

-

Reading Results:

Resazurin Microtiter Assay (REMA)

REMA is a colorimetric method that provides a rapid and inexpensive way to determine the MIC. It relies on the reduction of the blue resazurin dye to the pink resorufin by metabolically active cells.[1][8][9][10]

Materials:

-

Sterile 96-well flat-bottom microtiter plates

-

Middlebrook 7H9 broth supplemented with OADC

-

This compound stock solution

-

M. tuberculosis culture

-

Resazurin solution (0.01% or 0.02% w/v in sterile distilled water)

-

Sterile water

Procedure:

-

Inoculum and Drug Dilution:

-

Prepare the inoculum and drug dilutions in the microtiter plate as described for the broth microdilution method.

-

-

Incubation:

-

Cover the plate, seal it in a plastic bag, and incubate at 37°C for 7 days.[8]

-

-

Addition of Resazurin:

-

Reading Results:

Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent into a solid medium.[11]

Materials:

-

Middlebrook 7H10 or 7H11 agar, supplemented with OADC

-

This compound stock solution

-

M. tuberculosis culture

-

Sterile petri dishes

-

Sterile water or saline with Tween 80

Procedure:

-

Preparation of Drug-Containing Agar:

-

Prepare molten Middlebrook agar and cool it to 45-50°C.

-

Add the appropriate volume of this compound stock solution to achieve the desired final concentrations.

-

Mix well and pour the agar into sterile petri dishes.

-

Include a drug-free control plate.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension as described for the broth microdilution method.

-

Adjust the inoculum to the desired concentration (e.g., 10^5 to 10^6 CFU/mL).

-

-

Inoculation:

-

Spot-inoculate a small volume (e.g., 10 µL) of the bacterial suspension onto the surface of the agar plates.

-

-

Incubation:

-

Allow the inoculum spots to dry.

-

Incubate the plates at 37°C for 2-3 weeks.

-

-

Reading Results:

-

The MIC is the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

-

Experimental Workflow Diagram

The following diagram illustrates the general workflow for determining the MIC of this compound against M. tuberculosis.

Caption: General workflow for M. tuberculosis MIC determination.

Conclusion

This compound demonstrates potent in vitro activity against M. tuberculosis. The standardized protocols provided in these application notes for broth microdilution, REMA, and agar dilution methods will enable researchers to accurately determine the MIC of this compound. Consistent and reliable MIC data are essential for the continued development and evaluation of this promising new anti-tuberculosis agent.

References

- 1. Resazurin Tube Method: Rapid, Simple, and Inexpensive Method for Detection of Drug Resistance in the Clinical Isolates of Mycobacterium Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repub.eur.nl [repub.eur.nl]

- 3. A first-in-class leucyl-tRNA synthetase inhibitor, this compound, for rifampicin-susceptible tuberculosis: a phase 2a open-label, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound (GSK 3036656) | Working Group for New TB Drugs [newtbdrugs.org]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Resazurin microtitre plate assay and Sensititre® MycoTB for detection of Mycobacterium tuberculosis resistance in a high tuberculosis resistance setting [scielo.org.za]

- 10. journals.asm.org [journals.asm.org]

- 11. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vitro Efficacy Testing of Ganfeborole

These application notes provide detailed protocols for the in vitro assessment of the potential efficacy of Ganfeborole, a novel benzoxaborole compound. While this compound is primarily investigated as an experimental antibiotic for tuberculosis through the inhibition of leucyl-tRNA synthetase (LeuRS), these protocols are designed to explore its potential secondary anti-inflammatory properties.[1][2][3][4] The following assays are standard preliminary screens for anti-inflammatory activity.[5][6][7][8]

Data Presentation

Quantitative results from the described assays should be recorded and summarized for comparative analysis.

| Assay Type | Test Concentration (µM) | Positive Control | Result (e.g., % Inhibition, IC50) |

| Leucyl-tRNA Synthetase (LeuRS) Inhibition | |||

| Cell Viability (e.g., MTT Assay) | |||

| Inhibition of Protein Denaturation | Diclofenac Sodium | ||

| Red Blood Cell (RBC) Membrane Stabilization | Diclofenac Sodium | ||

| Nitric Oxide (NO) Production in Macrophages | L-NAME | ||

| Pro-inflammatory Cytokine (TNF-α, IL-6) Release | Dexamethasone | ||

| In Vitro Granuloma Formation |

Experimental Protocols

Leucyl-tRNA Synthetase (LeuRS) Inhibition Assay

This assay confirms the primary mechanism of action of this compound.

Objective: To determine the in vitro inhibitory activity of this compound against Mycobacterium tuberculosis LeuRS.

Materials:

-

Recombinant M. tuberculosis LeuRS enzyme

-

This compound

-

L-Leucine

-

ATP

-

tRNALeu

-

Assay buffer (e.g., Tris-HCl, MgCl2, KCl, DTT)

-

Scintillation fluid and vials

-

Filter plates

Protocol:

-

Prepare a reaction mixture containing the assay buffer, L-Leucine (with a radiolabeled tracer), ATP, and tRNALeu.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding the LeuRS enzyme.

-

Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Transfer the mixture to a filter plate to capture the charged tRNA.

-

Wash the filter plate to remove unincorporated radiolabeled L-Leucine.

-

Measure the radioactivity of the captured tRNA using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxicity of this compound on relevant cell lines (e.g., RAW 264.7 macrophages, Peripheral Blood Mononuclear Cells - PBMCs) to determine the appropriate concentration range for subsequent assays.

Materials:

-

RAW 264.7 macrophage cell line or freshly isolated PBMCs

-

This compound

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well plates

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and incubate for 24-48 hours.

-

Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Add solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

Inhibition of Protein Denaturation Assay

Objective: To evaluate the ability of this compound to inhibit protein denaturation, a hallmark of inflammation.[6][7][8]

Materials:

-

Bovine Serum Albumin (BSA) or Egg Albumin

-

This compound

-

Phosphate Buffered Saline (PBS)

-

Diclofenac Sodium (positive control)

-

Spectrophotometer

Protocol:

-

Prepare a reaction mixture containing BSA or egg albumin in PBS.

-

Add different concentrations of this compound or Diclofenac Sodium to the reaction mixture.

-

Incubate the samples at 37°C for 20 minutes.

-

Induce protein denaturation by heating the samples at 70°C for 5-10 minutes.

-

Cool the samples to room temperature.

-

Measure the turbidity of the samples by reading the absorbance at 660 nm.

-

Calculate the percentage of inhibition of protein denaturation.

Red Blood Cell (RBC) Membrane Stabilization Assay

Objective: To assess the ability of this compound to stabilize RBC membranes against hypotonicity-induced lysis, an indicator of anti-inflammatory activity.[7]

Materials:

-

Fresh whole human blood

-

This compound

-

Diclofenac Sodium (positive control)

-

Hypotonic and isotonic buffer solutions

-

Centrifuge

-

Spectrophotometer

Protocol:

-

Isolate RBCs from fresh blood by centrifugation and wash with isotonic buffer.

-

Prepare a suspension of RBCs in isotonic buffer.

-

Mix the RBC suspension with varying concentrations of this compound or Diclofenac Sodium and incubate at 37°C for 30 minutes.

-

Induce hemolysis by adding a hypotonic buffer.

-

Centrifuge the samples to pellet the intact RBCs.

-

Measure the absorbance of the supernatant (hemoglobin release) at 560 nm.

-

Calculate the percentage of membrane stabilization.

Nitric Oxide (NO) Production in Macrophages

Objective: To determine the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[9]

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

L-NAME (positive control)

-